Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
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Overview
Description
ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a benzothiophene core, an ethyl ester group, and a chlorophenoxyacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Chlorophenoxyacetamido Group: This step involves the nucleophilic substitution reaction where the chlorophenoxyacetamido group is introduced to the benzothiophene core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzothiophene core or the chlorophenoxyacetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in studies investigating its effects on various biological systems, including its potential as an insect growth regulator.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2-(4-CHLOROPHENOXY)ACETAMIDO)PROPANOATE: This compound shares a similar chlorophenoxyacetamido group but differs in the core structure and ester group.
4-CINNAMAMIDO- AND 2-PHENOXYACEDAMIDO-1H-PYRAZOL-5-YL)BENZAMIDES: These compounds have similar functional groups but differ in their core structures and overall molecular architecture.
Uniqueness
ETHYL 3-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its benzothiophene core, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H20ClNO4S |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
ethyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H20ClNO4S/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)26-18)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) |
InChI Key |
TXDRCRDPKIIRGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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